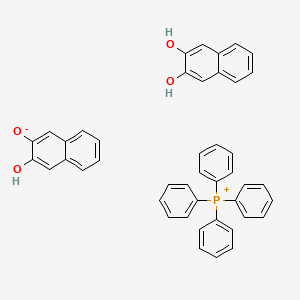
Nickelocene, 1,1'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Nickelocene, 1,1’-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of nickel(II) chloride with 1,1’-dimethylcyclopentadiene in the presence of a reducing agent such as sodium or potassium. The reaction typically takes place in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial production methods for nickelocene, 1,1’-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Nickelocene, 1,1’-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include m-chloroperbenzoic acid, N-bromosuccinimide, and lead tetra-acetate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Nickelocene, 1,1’-dimethyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of nickelocene, 1,1’-dimethyl- involves its ability to interact with various molecular targets. In chemical vapor deposition, for example, the compound decomposes on the substrate surface, releasing nickel atoms that form a thin film. The cyclopentadienyl ligands are released as by-products . The specific pathways and molecular targets depend on the application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Nickelocene, 1,1’-dimethyl- is similar to other metallocenes such as ferrocene, cobaltocene, and manganocene. it has unique properties that set it apart:
Ferrocene: Unlike nickelocene, ferrocene is diamagnetic and has a different electronic structure.
Cobaltocene: Cobaltocene is a stronger reducing agent compared to nickelocene due to its lower electron count.
Manganocene: Manganocene exhibits different spin states and magnetic properties compared to nickelocene.
Eigenschaften
Molekularformel |
C12H14Ni |
|---|---|
Molekulargewicht |
216.93 g/mol |
IUPAC-Name |
1-methylcyclopenta-1,3-diene;nickel(2+) |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
QOZQKHAAGRUIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)
